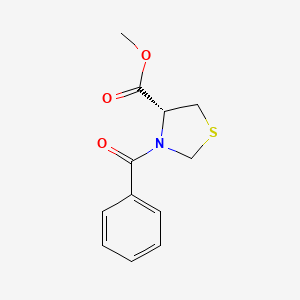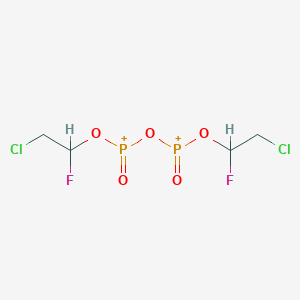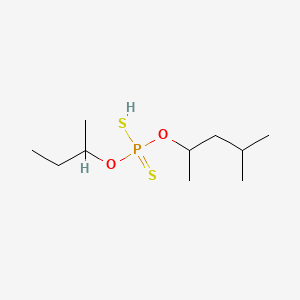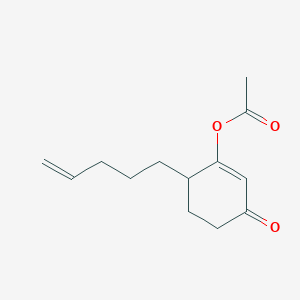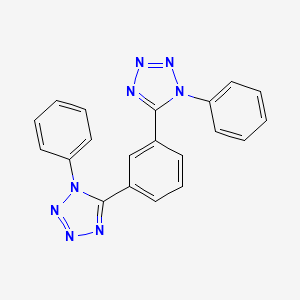
5,5'-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon and four nitrogen atoms. This specific compound features two tetrazole rings connected by a 1,3-phenylene bridge, with each tetrazole ring also bonded to a phenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Métodos De Preparación
The synthesis of 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzonitrile derivatives with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced products.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile. Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, halides).
Aplicaciones Científicas De Investigación
5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) has several scientific research applications:
Medicinal Chemistry: Tetrazoles are explored for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.
Materials Science: Tetrazoles are used in the development of energetic materials due to their high nitrogen content and stability.
Coordination Chemistry: Tetrazoles serve as ligands in the formation of coordination complexes with transition metals, which have applications in catalysis and material synthesis
Mecanismo De Acción
The mechanism of action of 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets. For example, in medicinal chemistry, tetrazoles can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) include other bis-tetrazoles and tetrazole derivatives such as:
- 5,5’-(1,4-Phenylene)bis(1H-tetrazole)
- 5,5’-(1,2-Phenylene)bis(1H-tetrazole)
- 1-Phenyl-1H-tetrazole-5-thiol These compounds share the tetrazole ring structure but differ in the positioning of the phenylene bridge or the presence of additional functional groups. The uniqueness of 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) lies in its specific structural arrangement, which can influence its reactivity and applications .
Propiedades
Número CAS |
66012-78-0 |
|---|---|
Fórmula molecular |
C20H14N8 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-phenyl-5-[3-(1-phenyltetrazol-5-yl)phenyl]tetrazole |
InChI |
InChI=1S/C20H14N8/c1-3-10-17(11-4-1)27-19(21-23-25-27)15-8-7-9-16(14-15)20-22-24-26-28(20)18-12-5-2-6-13-18/h1-14H |
Clave InChI |
YFZSRODSCHJZQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C4=NN=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


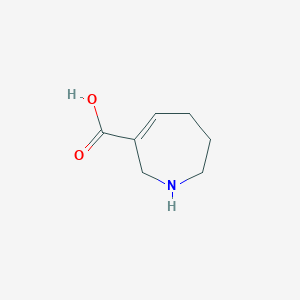

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
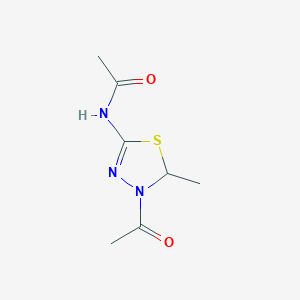
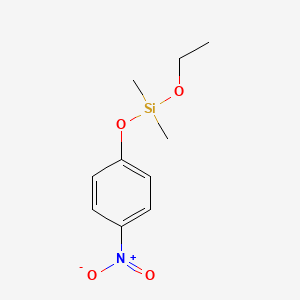
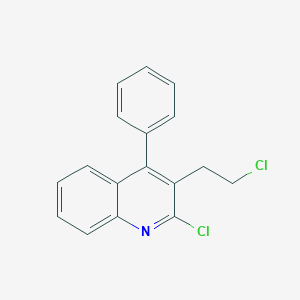
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
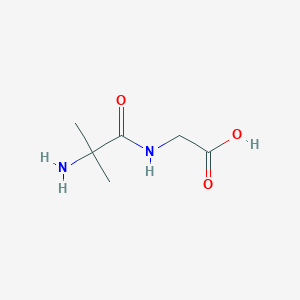
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)

